Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Probing the interlayer excitation dynamics in WS2/WSe2 heterostructures with broadly tunable pump and probe energies†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04878K
van der Waals heterostructures based on transition metal dichalcogenides (TMDs) provide a fascinating platform for exploring new physical phenomena and novel optoelectronic functionalities. Revealing the energy-dependence of photocarrier population dynamics in heterostructures is key for developing optoelectronic or valleytronic devices. Here, the broadband transient dynamics of interlayer excitation of a nearly-aligned WS2/WSe2 heterostructure is investigated by using energy-dependent pump–probe spectroscopy at cryogenic temperatures. Interestingly, WS2/WSe2 interlayer excitation, herein comprising a mixture of intra- and inter-layer excitons, exhibits largely constant lifetimes of a few hundred picoseconds across a broad energy range, in stark contrast to the salient energy-dependent dynamics of intralayer excitons in monolayer WSe2. While the PL emission of the WS2/WSe2 heterostructure is found to be strongly affected by electrostatic doping, the lifetimes of interlayer excitation show negligible changes. Our work elaborates the signatures of ultrafast dynamics introduced by intra- and interlayer co-existing excitonic species and enriches the understanding of interlayer couplings in van der Waals heterostructures.
Detail
Stretching of immersed polyelectrolyte brushes in shear flow†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04187E
The way that polymer brushes respond to shear flow has important implications in various applications, including antifouling, corrosion protection, and stimuli-responsive materials. However, there is still much to learn about the behaviours and mechanisms that govern these responses. To address this gap in knowledge, our study uses in situ X-ray reflectivity to investigate how poly(styrene sulfonate) (PSS) brushes stretch and change in different environments, such as isopropanol (a poor solvent), water (a good solvent), and aqueous solutions containing various cations (Cs+, Ba2+, La3+, and Y3+). We have designed a custom apparatus that exposes the PSS brushes to both tangential shear forces from the primary flow and upward drag forces from a secondary flow. Our experimental findings clearly show that shear forces have a significant impact on how the chains in PSS brushes are arranged. At low shear rates, the tangential shear force causes the chains to tilt, leading to brush contraction. In contrast, higher shear rates generate an upward shear force that stretches and expands the chains. By analysing electron density profiles obtained from X-ray reflectivity, we gain valuable insights into how the PSS brushes respond structurally, especially the role of the diffuse layer in this dynamic behaviour. Our results highlight the importance of the initial chain configuration, which is influenced by the solvent and cations present, in shaping how polymer brushes respond to shear flow. The strength of the salt bridge network also plays a crucial role in determining how easily the brushes can stretch, with stronger networks offering more resistance to stretching. Ultimately, our study aims to enhance our understanding of polymer physics at interfaces, with a particular focus on practical applications involving polymer brushes.
Detail
Generalised coupled-dipole model for core-satellite nanostructures
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05238A
Plasmonic core-satellite nanostructures have recently attracted interest in photocatalytic applications. The core plasmonic nanoparticle acts like an antenna, funnelling incident light into the near-field region, where it excites the smaller satellite nanoparticles with resonantly enhanced absorption. Computer simulations of the optical absorption by such structures can prove challenging, even with state-of-the-art numerical methods, due to the large difference in size between core and satellite particles. We present a generalised coupled-dipole model that enables efficient computations of light absorption in such nanostructures, including those with many satellites. The method accurately predicts the local absorption in each satellite despite being two orders of magnitude weaker than the absorption in the core particle. We assess the range of applicability of this model by comparing the results against the superposition T-matrix method, a rigorous solution of Maxwell's equations that is much more resource-intensive and becomes impractical as the number of satellite particles increases.
Detail
Water-soluble ionic carbon nitride as unconventional stabilizer for highly catalytically active ultrafine gold nanoparticles†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03375A
Ultrafine metal nanoparticles (NPs) hold promise for applications in many fields, including catalysis. However, ultrasmall NPs are typically prone to aggregation, which often leads to performance losses, such as severe deactivation in catalysis. Conventional stabilization strategies (e.g., immobilization, embedding, or surface modification by capping agents) are typically only partly effective and often lead to loss of catalytic activity. Herein, a novel type of stabilizers based on water-soluble ionic (K+ and Na+ containing) polymeric carbon nitride (i.e., K,Na-poly(heptazine imide) = K,Na-PHI) is reported that enables effective stabilization of highly catalytically active ultrafine (size of ∼2–3 nm) gold NPs. Experimental and theoretical comparative studies using different structural units of K,Na-PHI (i.e., cyanurate, melonate, cyamelurate) indicate that the presence of functionalized heptazine moieties is crucial for the synthesis and stabilization of small Au NPs. The K,Na-PHI-stabilized Au NPs exhibit remarkable dispersibility and outstanding stability even in solutions of high ionic strength, which is ascribed to more effective charge delocalization in the large heptazine units, resulting in more effective electrostatic stabilization of Au NPs. The outstanding catalytic performance of Au NPs stabilized by K,Na-PHI is demonstrated using the selective reduction of 4-nitrophenol to 4-aminophenol by NaBH4 as a model reaction, in which they outperform even the benchmark “naked” Au NPs electrostatically stabilized by excess NaBH4. This work thus establishes ionic carbon nitrides (PHI) as alternative capping agents enabling effective stabilization without compromising surface catalysis, and opens up a route for further developments in utilizing PHI-based stabilizers for the synthesis of high-performance nanocatalysts.
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Impedance spectroscopy of Sb2Se3 photovoltaics consisting of (Sb4Se6)n nanoribbons under light illumination†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04082H
Sb2Se3, consisting of one-dimensional (Sb4Se6)n nanoribbons has drawn attention as an intriguing light absorber from the photovoltaics (PVs) research community. However, further research is required on the performance-limiting factors in Sb2Se3 PVs. In this study, we investigated the charge carrier behavior in Sb2Se3 PVs by impedance spectroscopy (IS) under light illumination. (Sb4Se6)n nanoribbons with two different orientations were used to investigate the effect of crystal orientation on the device performance. Regardless of the (Sb4Se6)n orientation, negative capacitance was observed at forward bias, representing a recombination pathway at the TiO2/Sb2Se3 interface. A comparison of the recombination resistances and lifetimes of two different Sb2Se3 PVs showed that a better interface could be formed by placing the (Sb4Se6)n ribbons parallel to the TiO2 layer. Based on these observations, an ideal structure of the Sb2Se3/TiO2 interface is proposed, which will enhance the performance of Sb2Se3 PVs toward its theoretical limit.
Detail
Predicting nanocarriers’ efficacy in 3D models with Brillouin microscopy
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03502F
Thanks to their unique nanoscale properties, nanomedicines can overcome some of the shortcomings of conventional therapies. For better predictive screening, it is important to assess their performance in three-dimensional (3D) multicellular tumour spheroids (MCTS) that can recapitulate the physiological barriers found in real tumours. Today, the evaluation of drug delivery nanosystems in MCTS is mainly explored by means of microscopy techniques that are invasive and require fluorescent labels which modify the composition and fate of the carriers. In recent years, a new quantitative microscopy technique based on Brillouin light scattering (BLS) has been proposed that uses the interaction of laser light with picosecond timescale density fluctuations in the sample. Because it is label-free, all-optical and non-destructive, BLS has gained interest in the pharmaceutical and biomedical fields. In this work, we implemented a fast BLS spectrometer and used the Brillouin frequency shift at the center of the MCTS as a quantitative readout for drug efficacy. We first investigated the ability of this setup to quantify drug efficacy in MCTS grown in classical multiwell plates and concluded that the low number of samples available in the multiwells limits the statistical significance of the results. To improve the throughput, we then combined the microscope with agarose microwells designed to fabricate a large number of MCTS and test 50 MCTS in less than a minute. Using this platform, we assessed the efficacy of polymeric nanoparticles (NPs) loaded with a platinum derivative anticancer drug (dichloro(1,2-diaminocyclohexane)platinum(II)) in reducing the growth of colorectal cancer cells (HCT-116) in MCTS. We observe a time- and dose-dependent decrease in the frequency shift, revealing the progressive loss of mechanical integrity in the MCTS. These results demonstrate that BLS probing of MCTS grown in agarose microwells is a promising tool for high-throughput screening of nanocarriers in 3D models.
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Quantified instant conjugation of peptides on a nanogold surface for tunable ice recrystallization inhibition†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05019J
The adverse effects of recrystallization limit the application of cryopreservation in many fields. Peptide-based materials play an essential role in the antifreezing area because of their excellent biocompatibility and abundant ice-binding sites. Peptide–gold nanoparticle conjugates can effectively reduce time and material costs through metal–thiol interactions, but controlled modification remains an outstanding issue, which makes it difficult to elucidate the antifreezing effects of antifreeze peptides at different densities and lengths. In this study, we developed an instant peptide capping on gold nanoparticles with butanol-assisted dehydration and provided a controllable quantitative coupling within a certain range. This chemical dehydration makes it possible to fabricate peptide–gold nanoparticle conjugates in large batches at minute levels. Based on this, the influence of the peptide density and sequence length on the antifreezing behaviors of the conjugates was investigated. The results evidenced that the antifreezing property of the flexible peptide conjugated on a rigid core is related to both the density and length of the peptide. In a certain range, the density is proportional to the antifreeze, while the length is negatively correlated with it. We proposed a rapidly controllable method for synthesizing peptide–gold nanoparticle conjugates, which may provide a universal approach for the development of subsequent recrystallization-inhibiting materials.
Detail
White light emission from helically stacked humin-mimic based H-aggregates in heteroatom free carbon dots†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04802K
White light emission (WLE), particularly from heteroatom free carbon dots (CDs), is unusual. Besides, deciphering the origin of WLE from a H-aggregated molecular fluorophore in such kinds of CDs is a challenging task due to their non-fluorescent character resulting from a forbidden transition from a lower-energy excitonic state. Therefore, rigorous investigation on their elusive excited state photophysical properties along with their steady-state optical phenomena has to be carried out to shed light on the nature of distinct emissive states formed in the CDs. Herein, for the first time, we report WLE from imperfect H-aggregates of co-facially π–π stacked humin-like structures comprising furfural monomer units as a unique molecular fluorophore in CDs, as revealed from combined spectroscopic and microscopic studies, synthesized through hydrothermal treatment of the single precursor, dextrose. H-aggregates in CDs show a broad range of excitation-dependent emission spectra with color coordinates close to pure white light, i.e., CIE (0.35, 0.37) and a color temperature of 6000 K. Imperfect orientation between the transition dipole moments of adjacent monomer units in the H-aggregate's molecular arrangement is expected to cause ground state symmetry breaking, as confirmed by Circular Dichroism (CD) studies, which established helically stacked nature in molecular aggregates and produced significant oscillatory strength at lower energy excitonic states to enable fluorescence. TRES and TAS investigations have been performed to minimise the intricacies associated with excited state photophysics, which is regarded as an essential step in gaining a grasp on emissive states. Based on the observation of two isoemissive spots in the time-resolved area normalized emission spectra (TRANES), the existence of three oligomeric species in the excited state equilibrium of the pure/hybrid H-aggregates has been established. The exciton dynamics through electron relaxation from the higher to the lower excitonic states, charge transfer (CT) states, and surface trap mediated emission in excimer states of H-aggregates have also been endorsed as three distinct emissive states from femtosecond transient absorption spectroscopy (TAS) studies corroborating with their steady-state absorption and emission behavior. The results would demonstrate the usage of CDs as a cutting-edge fluorescent material for creating aggregate-induced white light emission.
Detail
Electrical and optoelectronic anisotropy and surface electron accumulation in ReS2 nanostructures†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04830F
Two interesting electronic transport properties including in-plane anisotropy and nonhomogeneous carrier distribution were observed in ReS2 nanoflakes. The electrical conductivity defined by the current parallel to the b-axis (‖b) is 32 times higher than that perpendicular to the b-axis (⊥b). Similar anisotropy was also observed in optoelectronic properties in which the ratio of responsivity ‖b to ⊥b reaches 20. In addition, conductivity and thermal activation energy with substantial thickness dependence were observed, which indicates a surface-dominant 2D transport in ReS2 nanoflakes. The presence of surface electron accumulation (SEA) in ReS2 has been confirmed by angle-resolved photoemission spectroscopy and scanning tunneling spectroscopy. The electron concentration (∼1019 cm−3) at the surface is over three orders of magnitude higher than that of the bulks. Sulfur vacancies which are sensitive to air molecules are suggested to be the major factor resulting in SEA and high conductivity in ReS2 nanostructures.
Detail
The device performance limit of in-plane monolayer VTe2/WTe2 heterojunction-based field-effect transistors†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03974A
To overcome the scaling restriction on silicon-based field-effect transistors (FETs), two-dimensional (2D) transition metal dichalcogenides (TMDs) have been strongly proposed as alternative materials. To explore the device performance limit of TMD-based FETs, in this work, the ab initio quantum transport approach is utilized to study the transport properties of monolayer VTe2/WTe2 heterojunction-based FETs possessing double gates (DGs) with a 5 nm gate length (Lg). Our theoretical simulations demonstrate that the DG–cold–source VTe2/WTe2 FETs with a 5 nm Lg and 2 or 3 nm proper underlap (UL) meet the basic requirements of the on-state current (Ion), power dissipation (PDP), and delay time (τ) for the 2028 needs of the International Technology Roadmap for Semiconductor (ITRS) 2013, which ensures their high-performance and low-power-dissipation device applications. Moreover, the DG-cold-source VTe2/WTe2-based FETs with a 3 nm Lg and 2 or 3 nm UL meet the high-performance requirements of Ion, τ, and PDP for the 2028 needs of ITRS 2013. Additionally, by further considering the negative capacitance technology in devices, the parameters τ, Ion, and PDP of the VTe2/WTe2-based FETs with a 1 nm Lg and 3 nm UL meet well with the 2028 needs for ITRS 2013 towards high-performance device applications. Our theoretical results uncover that the 2D DG-cold-source VTe2/WTe2 FETs can be used as a new kind of promising material candidate to drive the scaling of Moore's law down to 1 nm.
Detail
Controlled plasmon-induced nonlinear absorption and optical limiting in Al/PVP composite nanofibers†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03859A
The effect of aluminum (Al) concentration on the surface plasmon resonance (SPR) band position of aluminum/polyvinylpyrrolidone (Al/PVP) composite nanofibers was investigated to strengthen nonlinear absorption (NLA) and widen its spectral range. With increasing Al content in PVP nanofibers, the SPR band was shifted towards excitation wavelength and an improved NLA response was achieved. The NLA response was examined both experimentally, by conducting Z-scan experiments, and theoretically, using two models. In the first model, the contributions of one-photon absorption (OPA), two-photon absorption (TPA), excited state absorption (ESA) and saturated absorption (SA) are considered. The second model, on the other hand, is a model that is widely used in the literature, and while taking into account the contributions of OPA and TPA, it neglects the ESA. The first model provides more accurate results due to the high concentration of free carriers in the samples examined. In order to reveal the contribution of Al to the nonlinear absorption, a laser excitation wavelength of 532 nm was chosen to minimize both the defect-assisted sequential and genuine two-photon absorption contributions of PVP. While the nonlinear absorption of pure PVP is quite weak, the NLA performance of Al/PVP nanofibers significantly improved as the Al content increased. As the amount of Al increased, the aggregation effect increased and a broadening and red shift in the SPR band were observed in the plasmonic behavior. This indicates a decreasing interparticle distance in Al particles. The sample with the highest amount of Al is anticipated as a potential candidate for optical limiting (OL) applications due to its superior NLA performance and SPR band furthest towards the near infrared (NIR) region, allowing a wider range of wavelength set to be used in OL applications.
Detail
Tailoring the density of states of Ni(OH)2 with Ni0 towards solar urea wastewater splitting†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04317G
Solar urea wastewater splitting is capable of producing hydrogen and degrading the urea pollutant simultaneously. Nickel hydroxide (Ni(OH)2) has been recognized as an effective cocatalyst for the urea oxidation reaction (UOR). But the lack of an efficient preparation method and a suitable Ni(OH)2 based cocatalyst limits the performances of solar urea wastewater splitting. Herein, a potential-cycling method is developed with a high-purity nickel plate serving as the counter electrode and nickel source in a three-electrode configuration. Spherical Ni0-doped Ni(OH)2 nanoparticles are successfully synthesized on the surface of TiO2 nanorod arrays. The photocurrent density of TiO2/Ni0:Ni(OH)2 can reach 0.56 mA cm−2 at 1.23 VRHE in 1 M NaOH and 0.33 M CO(NH2)2 mixed electrolyte under AM1.5G illumination, which is 1.75 and 1.93 times those of TiO2/Ni(OH)2 deposited using a normal potentiostatic method with nickel salt solution and pristine TiO2, respectively. Ni0 doping can significantly decrease the charge transfer resistance and provide a more favorable distribution of density of states of Ni(OH)2 for the UOR. Furthermore, Ni0:Ni(OH)2 decorated TiO2 photoanodes exhibit good photocurrent retention during 12 h continuous testing. This work expands the preparation technique of urea catalysts and the strategy for developing highly efficient nickel-based catalysts.
Detail
Enhancement and sensing applications of ultra-narrow band circular dichroism of the chiral nanopore films based on Bragg reflector†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05338E
Narrow-band circular dichroism (CD) has attracted considerable attention in the high-sensitivity detection of chiral molecules and chiral catalysis. However, achieving dynamic adjustment of narrow-band CD signals is challenging. In this study, we introduce a disruption layer (DL) and molybdenum disulfide (MoS2) into an L-shaped chiral nanohole array based on a distributed Bragg reflector (DBR), forming L-shaped chiral nanoholes (LCNAs/DL-DBR/MoS2), and investigate the mechanism of CD signal generation. Simulation results show that LCNAs/DL-DBR/MoS2 generate three narrow-band CD signals in the visible region. Analysis of the near-field electric field maps reveals that the three CD peaks of LCNAs/DL-DBR/MoS2 are caused by three Tamm resonances in the DBR layer. The producing and adjusting mechanisms of the CD signals are achieved by changing the structural parameters and the number of MoS2 layers. Dynamic adjustment of the CD signals of LCNAs/DL-DBR/MoS2 can be achieved by changing the environmental temperature. Furthermore, by altering the refractive index of the environment and the DBR layer, it is demonstrated that LCNAs/DL-DBR/MoS2 has a high-quality factor. Our theoretical simulations aid in the design of UNB chiral devices, opening up new avenues for environmental monitoring and the detection of chiral molecules with exceptional sensitivity.
Detail
Atomistic mechanisms underlying plastic flow at ultralow yield stress in ductile carbon aerogels†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04067D
We investigated carbon aerogel samples with super low densities of 0.013 g cm−3 (graphite is 2.5) and conducted compression experiments showing a very low yield stress of 5–8 kPa. To understand the atomistic mechanisms operating in these super low density aerogels, we present a computational study of the mechanical response of very low-density amorphous carbonaceous materials. We start from our previously derived atomistic models (based on the DynReaxMas method) with a density of 0.16 g cm−3 representing the core regions of carbon aerogels. We considered three different phases exhibiting either a fiber-like clump morphology interconnected with string-like units or a more reticulated framework. We subjected these phases to compression and shear deformations and analyzed the resulting plastic response via an inherent-structure protocol. Strikingly, we find that these materials possess shear plastic relaxation modes with extremely low values of yield stress, negligible with respect to the finite values predicted outside this “zero-stress” region. This is followed by a succession of two additional regimes with increasing yield stress values. Our analysis of the atomistic relaxation mechanisms finds that these modes have a collective and cooperative character, taking the form of nanoscopic shear bands within the clumps. These findings rationalize our experimental observations of very low-stress plastic deformation modes in carbon aerogels, providing the first steps for developing a predictive multi-scale modeling of the mechanical properties of aerogel materials.
Detail
An innovative method for controlled synthesis of bicomponent monolayer films obtained by reduction of diazonium†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03946C
This study presents a novel method based on the electrochemical co-reduction of two aryldiazonium salts, enabling the synthesis of controlled two-component monolayer thin films on carbon in a single step. By introducing a 12-carbon alkyl chain as a spacer between the aryldiazonium function and the functional group, precise control over film thickness and composition was achieved. The alkyl chain effectively standardizes the reduction potential, enabling the equalization of reactivity and precise stoichiometric control. Experimental results from spectroscopic, electrochemical, and X-ray photoelectron spectroscopy analyses validate the effectiveness of the method in controlling the composition of the mixed layers.
Detail
Machine learning of all-dielectric core–shell nanostructures: the critical role of the objective function in inverse design
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04392D
To integrate nanophotonics into light-based technologies, it is critical to elicit a desired optical response from its fundamental component, a nanoresonator. Because the optical resonance of a nanoresonator depends strongly on its base material and structural features, machine learning has been contemplated to enhance the design and optimization processes. However, its accuracy in searching the vast parameter space of nanophotonics still poses unresolved questions. Here, we show how the choice of objective functions, in combination with trained neural networks, can drastically change the optimization process—even for a simple nanophotonic structure. To assess how different objective functions select the correct structural parameters that generate a desired optical Mie response, we use a simple core–shell, all-dielectric nanostructure as the benchmark. By controlling the proportion of training data, which represents the “experience” level, we also quantify how the various objective functions perform in finding the ground-truth parameters. Our findings demonstrate that certain objective functions exhibit improved accuracy when used with highly “experienced” neural networks. Surprisingly, we also find other objective functions that perform better when paired with less “experienced” neural networks. Taken together, our results emphasize that it is critical to understand how neural networks are coupled to optimization schemes, as is evident even when a simple core–shell nanostructure is used.
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Ru nanoclusters anchored on boron- and nitrogen-doped carbon for a highly efficient hydrogen evolution reaction in alkaline seawater†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05052A
Electrochemical seawater splitting is an intriguing strategy for green hydrogen production. Constructing advanced electrocatalysts for the hydrogen evolution reaction (HER) in seawater is extremely demanded for accelerating the sluggish kinetic process. Herein, a Ru nanocluster anchored on boron- and nitrogen-doped carbon (Ru/NBC) catalyst was successfully synthesized for the HER in alkaline/seawater electrolytes. Remarkably, Ru/NBC exhibits outstanding activity and durability, delivering low overpotentials@10 mA cm−2 in 1.0 M KOH (30 mV) and 1.0 M KOH + seawater electrolyte (35 mV), outperforming Pt/C, Ru/NC, Ru/BC and Ru/C. Additionally, Ru/NBC also provides a high specific activity of 0.093 mA cm−2ECSA at an overpotential of 150 mV, which is higher than those of Ru/NC, Ru/BC and Ru/C, respectively. Density functional theory calculation results demonstrate that the Ru–B formed interfacial chemical bond can regulate the electronic structure of Ru active sites of Ru/NBC, which can facilitate the adsorption of water and hydrogen in alkaline media. This work provides a feasible strategy to fabricate outstanding electrocatalysts for the HER in alkaline/alkaline seawater electrolytes.
Detail
Fast and high-resolution mapping of van der Waals forces of 2D materials interfaces with bimodal AFM
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05274E
High-spatial resolution mapping of van der Waals forces is relevant in several fields ranging from nanotechnology to colloidal science. The emergence of two-dimensional heterostructures assembled by van der Waals interactions has enhanced the interest of those measurements. Several AFM methods have been developed to measure the adhesion force between an AFM probe and the material of interest. However, a reliable and high-resolution method to measure the Hamaker constant remains elusive. We demonstrate that an atomic force microscope operated in a bimodal configuration enables fast, quantitative, and high-resolution mapping of the Hamaker constant of interfaces. The method is applied to map the Hamaker constant of monolayer, bilayer and multilayer MoS2 surfaces. Those interfaces are characterized with Hamaker constant and spatial resolutions of, respectively, 0.1 eV and 50 nm.
Detail
An ultrafast and self-powered MoSxSe2−x/Si photodetector with high light-trapping structures and a SiOx interface layer†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03845A
MoSxSe2−x nanofilms, as a typical metal dichalcogenide, have attracted great interest, due to their adjustable bandgap and distinctive electronic and optical properties. However, the inherent bandgap of MoSxSe2−x and the strong interface recombination impede the actualization of a high-sensitivity photodetector (PD). Few-layer MoSxSe2−x nanofilms were prepared with vertically orientation at 450 °C, which would be a less restrictive choice of substrates. Herein, a self-powered MoSxSe2−x/SiOx/Si photodetector was fabricated which exhibits unprecedented performance with excellent reproducibility and stability from 405 nm to 980 nm, a high responsivity (0.450 A W−1), normalized detectivity (4.968 × 1012 Jones) and ultrafast photoresponse (τr = 1.20 μs, τf = 4.92 μs) at zero bias under 980 nm incident laser illumination with a density of 200 μW cm−2. Significantly, the self-powered PD is capable of detecting ultraweak IR signals below 200 μW cm−2 with high on–off ratios. More importantly, an oxidized atomic layer is generated through the wet oxidation in the Piranha solution. The PD can work well at high frequencies even at 100 kHz, which shows its potential application in high-frequency photoelectric devices and health monitors. Summing up, this work not only suggests that an ultrathin SiOx interface layer can reduce carrier recombination via simple interface engineering, but also proposes a novel strategy for the preparation of high-performance and low-cost optoelectronic devices.
Detail
Revealing the interaction between peptide drugs and permeation enhancers in the presence of intestinal bile salts†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05571J
Permeability enhancer-based formulations offer a promising approach to enhance the oral bioavailability of peptides. We used all-atom molecular dynamics simulations to investigate the interaction between two permeability enhancers (sodium caprate, and SNAC), and four different peptides (octreotide, hexarelin, degarelix, and insulin), in the presence of taurocholate, an intestinal bile salt. The permeability enhancers exhibited distinct effects on peptide release based on their properties, promoting hydrophobic peptide release while inhibiting water-soluble peptide release. Lowering peptide concentrations in the simulations reduced peptide–peptide interactions but increased their interactions with the enhancers and taurocholates. Introducing peptides randomly with enhancer and taurocholate molecules yielded dynamic molecular aggregation, and reduced peptide–peptide interactions and hydrogen bond formation compared to peptide-only systems. The simulations provided insights into molecular-level interactions, highlighting the specific contacts between peptide residues responsible for aggregation, and the interactions between peptide residues and permeability enhancers/taurocholates that are crucial within the mixed colloids. Therefore, our results can provide insights into how modifications of these critical contacts can be made to alter drug release profiles from peptide-only or mixed peptide–PE–taurocholate aggregates. To further probe the molecular nature of permeability enhancers and peptide interactions, we also analyzed insulin secondary structures using Fourier transform infrared spectroscopy. The presence of SNAC led to an increase in β-sheet formation in insulin. In contrast, both in the absence and presence of caprate, α-helices, and random structures dominated. These molecular-level insights can guide the design of improved permeability enhancer-based dosage forms, allowing for precise control of peptide release profiles near the intended absorption site.
Detail
27307
SCI Journal Division of the Chinese Academy of Sciences
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工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.00 137 Science Citation Index Science Citation Index Expanded Not
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